Cancer/testis antigen 1 (92-100), also known as NY-ESO-1, is a member of the cancer/testis antigen family, which is characterized by its expression predominantly in testicular germ cells and aberrantly in various malignancies. This antigen has gained attention due to its immunogenic properties, making it a promising target for cancer immunotherapy. The gene encoding this antigen, cancer/testis antigen gene 1B, is located on the X chromosome and is involved in tumorigenesis through its expression in a variety of cancers, including melanoma and sarcomas .
The cancer/testis antigen gene 1B was first identified in 1997 through serological analysis of recombinant complementary DNA expression libraries from patients with cancer. It has since been characterized as a highly immunogenic protein, eliciting both humoral and cellular immune responses . Its expression is primarily restricted to normal testicular tissue but is found in many tumors, providing a unique opportunity for targeted therapies .
The synthesis of cancer/testis antigen 1 involves several methodologies, including:
The full-length complementary DNA of NY-ESO-1 is approximately 747 base pairs long, encoding a protein that consists of 180 amino acids with a molecular weight of about 18 kDa. The protein features both hydrophilic and hydrophobic regions that are crucial for its interactions with immune cells .
Cancer/testis antigen 1 exhibits a complex structure characterized by:
The structural analysis indicates that the N-terminal domain likely adopts a flexible conformation facilitating interactions with antibodies, while the C-terminal domain may play roles in cellular signaling pathways .
The biochemical reactions involving cancer/testis antigen 1 primarily relate to its interactions with immune cells:
Studies have shown that the polymeric form of NY-ESO-1 enhances its binding to Toll-like receptor 4, promoting robust immune responses against tumor cells expressing this antigen .
The mechanism by which cancer/testis antigen 1 exerts its effects involves:
Research indicates that patients with high levels of NY-ESO-1-specific T-cells exhibit better clinical outcomes following immunotherapy .
Relevant studies have demonstrated that modifications to the protein can influence its immunogenicity and stability, impacting therapeutic applications .
Cancer/testis antigen 1 has significant applications in:
Cancer/Testis Antigens (CTAs) represent a unique category of tumor-associated proteins characterized by their restricted expression pattern: predominantly in germ cells of the testes, fetal ovaries, and placenta, but aberrantly re-expressed in diverse malignancies. The discovery era began in the 1990s when:
Classification systems categorize CTAs based on:
Table 1: Classification of Major CTA Families
Family | Chromosomal Location | Key Members | Expression Frequency in Tumors |
---|---|---|---|
MAGE | Xq28 | MAGE-A1, A3, A4 | Melanoma (70%), NSCLC (30-50%) [1] [9] |
SSX | Xp11.2 | SSX1, SSX2, SSX4 | Sarcomas (23-80%) [2] [3] |
CTAG | Xq28 | NY-ESO-1 (CTAG1B), LAGE-1 | Sarcomas (80-100%), ovarian (43%) [3] [10] |
GAGE | Xp11.4 | GAGE1-12 | Melanoma, lung cancer [5] |
NY-ESO-1, encoded by the CTAG1B gene (Xq28), is an 18 kDa protein with 180 amino acids. Its structure comprises:
Functionally, NY-ESO-1:
The NY-ESO-192-100 epitope (SLLMWITQC) is a naturally processed, immunodominant peptide presented by HLA-A*02:01, the most prevalent MHC class I allele globally. Key features include:
Table 2: Structural and Immunogenic Features of NY-ESO-1 Epitopes
Epitope Position | Amino Acid Sequence | Presenting HLA | Immunogenicity |
---|---|---|---|
92-100 | SLLMWITQC | A*02:01 | High (CD8+ T cells) [6] [10] |
157-165 | SLLMWITQC | A*02:01 | High (CD8+ T cells) [7] |
119-143 | PVPGVLLKEFTVSGNILTIRLTAADHR | DPB4, DRB4 | Moderate (CD4+ T cells) [7] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8